Journal Name:Energy Advances
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90026F
The first page of this article is displayed as the abstract.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90025H
A graphical abstract is available for this content
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90014B
The first page of this article is displayed as the abstract.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90024J
A graphical abstract is available for this content
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90013D
A graphical abstract is available for this content
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90033A
A graphical abstract is available for this content
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90018E
A graphical abstract is available for this content
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90032K
A graphical abstract is available for this content
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00085K
Graphene has high electrical conductivity, making it an attractive material for thermoelectric applications. However, its high thermal conductivity is a major challenge, and initial studies indicate that using pristine graphene alone cannot achieve optimal thermoelectric performance. Therefore, researchers are exploring ways to improve thermoelectric materials by either leveraging graphene's high intrinsic electrical conductivity or compounding graphene with additives to reduce the intrinsic thermal conductivity of the materials. Therefore, the research focus is now being shifted to graphene composites, primarily with polymer/organic conductors. One promising avenue of research is the development of graphene composites with polymer or organic conductors, which have shown some improvements in thermoelectric performance. However, the achieved “dimensionless figure of merit (ZT)” values of these composites are still far lower than those of common inorganic semiconductors. An alternative approach involves incorporating a very small amount of graphene into inorganic materials to improve their overall thermoelectric properties. These new concepts have successfully addressed the detrimental effects of graphene's intrinsic thermal conductivity, with the added interfaces in the matrix due to the presence of graphene layers working to enhance the properties of the host material. The use of graphene presents a promising solution to the longstanding challenge of developing high-performance and cost-effective thermoelectric materials. This paper discusses these innovative research ideas, highlighting their potential for revolutionizing the field of thermoelectric materials.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90023A
A graphical abstract is available for this content
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90031B
The first page of this article is displayed as the abstract.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00046J
LiNiO2 (LNO) was prepared by two synthesis techniques: solid-state (SS-LNO) and coprecipitation (C-LNO). The results showed that C-LNO could be synthesised in as little as 1 hour at 800 °C in O2 to give a pristine material. The layered oxide structures of both materials have been investigated using PXRD, confirming that phase pure samples have been made. Electrochemical properties were explored over a range of voltage windows (2.7–4.1 V, 2.7–4.2 V and 2.7–4.3 V vs. Li+/Li), to analyse how the H2–H3 phase transition impacts the cathode materials’ capacity retention. Electrochemical measurements showed that the initial discharge capacity and cycle stability are improved in C-LNO compared to SS-LNO, achieving 221 mA h g−1 and 199 mA h g−1 respectively in the voltage range 2.7–4.3 V (at 10 mA g−1), with capacity retentions of 47% and 41% after 100 cycles. A Mo doped system, Li1.03Mo0.02Ni0.95O2 (Mo-LNO) was then prepared via the solid-state route. Mo-LNO showed an even higher initial discharge capacity of 240 mA h g−1 between 2.7–4.3 V vs. Li+/Li, with a slightly enhanced capacity retention of 52%. Through the investigation of the different voltage ranges it was shown that capacity fade can be minimised by cycling the materials below 4.2 V, (attributed to avoiding the detrimental H2–H3 phase transition) although this results in a lower discharge capacity. This is shown by the cycling of SS-LNO, C-LNO and Mo-LNO in the voltage window 2.7–4.1 V, where discharge capacities of 144 mA h g−1, 168 mA h g−1 and 177 mA h g−1 were achieved with higher capacity retentions of 84%, 76% and 90% after 100 cycles respectively, the latter system showing promise as a cobalt-free cathode material.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90030D
A graphical abstract is available for this content
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90029K
A graphical abstract is available for this content
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00055A
Gas diffusion electrode (GDE) half-cell setups were recently presented as a powerful tool to characterize oxygen reduction reaction (ORR) catalyst layers at fuel cell relevant potentials and current densities. In order to pave the way for a broad-based application of the technique, it is essential to assess the comparability of the GDE half-cell technique and real membrane electrode assembly (MEA) measurements. In order to face this concern, we investigate the transferability of trends from GDE half-cell experiments, in which the catalyst layer directly faces the liquid electrolyte, to MEA experiments with (i) an ionic liquid modified and unmodified Pt/C catalyst and (ii) Pt/C catalysts with and without nitrogen modified carbon support at different ionomer to carbon ratios. We show that GDE half-cell experiments can be used to reliably predict trends in catalytic activity for catalyst layers in real MEAs that are related to differences in oxygen mass transport. However, differences in catalytic activity being related to proton accessibility cannot be captured completely due to the differing interphase solid catalyst/liquid electrolyte in GDE testing and solid catalyst/solid electrolyte in MEA testing. In order to account for this, it may be necessary to introduce an ionomer between the catalyst layer and the liquid electrolyte during GDE evaluation, which would, however, dramatically increase the effort required to perform measurements. On the other hand, GDE testing with the catalyst layer being in direct contact with the liquid electrolyte is nevertheless of interest, because it allows for the study of oxygen mass transport properties at application-oriented current densities independent of other transport phenomena.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90039H
A graphical abstract is available for this content
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA90038J
A graphical abstract is available for this content
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00367A
Dopant-free hole-transporting materials (HTMs) aim to improve efficiency and stability simultaneously, and are a promising direction for efficient perovskite solar cells (PSCs). To achieve dopant-free and low-cost HTMs, small organic molecules based on imidazole phenanthrene derivatives were easily prepared in a one-pot cycling reaction without the use of a catalyst or harsh conditions. The total cost of 1 g of this new HTM is about $5, which is 1/20th of the cost of the benchmark HTM spiro-OMeTAD (>$100). In particular, the power conversion efficiency (PCE) of PSCs based on the new HTM without using LiTFSI/4-tert-butylpyridine dopants is about 9.11%, which is higher than for PSCs based on spiro-OMeTAD, for which the PCE is 6.21% under the same conditions. Moreover, the light stability of PSCs based on the new additive-free HTM indicated good behaviour over 500 hours, resulting in only 10% loss of initial efficiency. The doped PSC also shows 14% efficiency, maintaining more than 80% of its initial efficiency after 500 hours of light exposure. The exclusive photovoltaic properties of the new HTM can be attributed to its high conductivity and hole mobility, which are related to the small size of the molecules compared to common HTMs known so far. These new HTMs represent a breakthrough in the engineering of additive-free PSCs based on organic HTMs, which will open up new avenues to achieve low-cost and high-stability PSCs.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00071K
Amorphous porous carbons are one of the most popular electrode materials for energy storage owing to their high electrical conductivity, large specific surface area and low-production cost. Both physics-based models and machine learning (ML) methods have been used to correlate the electrochemical behavior of carbon electrodes, including electric-double-layer (EDL) capacitance, energy density, charging dynamics, and the Ragone diagram. While ML methods are applicable to systems remote from equilibrium, the lack of physical inputs may lead to erroneous predictions of in operando capacitance at high charging–discharging rates for electrodes with high mesopore surface areas. In this work, we introduce a physics-informed Gaussian process regression (PhysGPR) method to predict the capacitance of pristine carbon electrodes in aqueous solutions of 6 M KOH over a broad range of conditions. We demonstrate that PhysGPR has major advantages in comparison with conventional GPR (ConvGPR) and other ML methods such as artificial neuron network (ANN) for predicting in operando capacitance as a function of the pore characteristics and the scan rate. By incorporating physical models into a supervised setting, PhysGPR provides better numerical performance in comparison with alternative ML methods, avoids unphysical predictions such as negative capacitance or increasing EDL capacitance with rising charging–discharging rate, and works well in a wider range of parameter space, especially for materials with a high mesopore surface area, thereby offering a faithful description of the capacitive behavior of carbon electrodes.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3YA00191A
The introduction of the hot injection approach in designing effective nanocomposites with heterostructures significantly enhances the photocatalytic performance by reinforcing their active sites and facilitating the directed transfer of photocarriers. Here, we present a rapid and easy fabrication process for the synthesis of CuCo2S4 and CuCo2S4/g-C3N4/In2S3 heterostructures by the colloidal hot injection method and employed them for photocatalytic H2 generation under visible light irradiation. The as-prepared materials exhibit unique properties, specifically visible light absorption, suppressed recombination of photogenerated charge carriers, and sustainable H2 production over prolonged exposure to light irradiation. The catalysts were characterized well to investigate the structural, photophysical and electronic properties. In the CuCo2S4/g-C3N4/In2S3 composite, CuCo2S4 and In2S3 nanoparticles are deposited on 2D g-C3N4. The post synthetically modified hybrid photocatalyst CuCo2S4/g-C3N4/In2S3 greatly influences the redox and e−–h+ separation process and exhibits an impressive rate of HER (∼11.66 mmol h−1g−1), suppressing the pristine CuCo2S4 (∼1.32 mmol h−1g−1). Because of the band gap energy and potential of the conduction band of the components, we proposed a type-I scheme of photocatalytic reaction. The experimental results indicate that the heterostructured materials exhibit remarkably high activity for hydrogen evolution. The DFT results demonstrate the role of g-C3N4 and In2S3 in improving the photocatalytic performance of the hybrid CuCo2S4 catalyst, which leads to superior catalytic behaviour. Furthermore, the increased photocatalytic activity of CuCo2S4/g-C3N4/In2S3 is ascribed to the synergistic interaction of CuCo2S4, In2S3 nanoparticles and g-C3N4, which form an electron transfer channel to harvest photo-generated electrons.
共421条
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0 | Not |